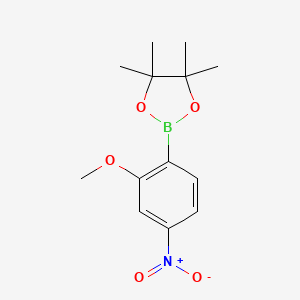

2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxy-4-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.

Oxidation: The boron center can be oxidized to form boronic acids or borate esters.

Substitution: The methoxy and nitro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Boronic acids or borate esters.

Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: In the development of fluorescent probes and sensors.

Medicine: For the synthesis of pharmaceutical intermediates and active compounds.

Industry: In the production of polymers and advanced materials.

Wirkmechanismus

The compound exerts its effects through the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boron atom to a palladium catalyst, followed by reductive elimination to form the desired product. The methoxy and nitro groups on the phenyl ring can also participate in various electronic interactions, influencing the reactivity and selectivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylboronic Acid

- 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane

- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific functional groups, which provide distinct electronic properties and reactivity. The methoxy group offers electron-donating effects, while the nitro group provides electron-withdrawing effects, making this compound versatile in various synthetic applications.

Biologische Aktivität

2-(2-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1185019-97-9) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities based on recent research findings.

- Molecular Formula : C13H18BNO5

- Molecular Weight : 279.1 g/mol

- IUPAC Name : this compound

- Purity : ≥95%

This compound features a dioxaborolane ring structure that is known for its reactivity in various chemical transformations.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with appropriate aryl halides or other electrophiles under controlled conditions. The use of multicomponent reactions (MCR) has been highlighted as an effective method for synthesizing diverse boron-containing compounds .

Anticancer Properties

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. For instance:

- Mechanism of Action : The compound may interact with cellular targets involved in proliferation and apoptosis pathways. Boron-containing compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Inhibition of Protein Targets

Research utilizing chemoproteomic techniques has identified that boron-containing compounds can selectively label proteins associated with cancer progression:

- Target Identification : A study involving similar dioxaborolanes demonstrated their ability to label distinct subsets of the proteome, suggesting potential applications in targeted therapy .

Case Studies

- Cell Line Studies : In vitro studies on breast cancer cell lines revealed that derivatives of dioxaborolanes could significantly reduce cell viability compared to controls. The observed IC50 values were promising and warrant further investigation into their mechanisms .

- In Vivo Efficacy : Preliminary animal studies indicated that these compounds could reduce tumor size in xenograft models when administered at specific dosages. However, detailed pharmacokinetic studies are needed to optimize dosing regimens and assess bioavailability .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 279.1 g/mol |

| Purity | ≥95% |

| Anticancer Activity | Yes (in vitro and in vivo) |

| Mechanism | Apoptosis induction |

| Protein Targets | Various cancer-related proteins |

Eigenschaften

IUPAC Name |

2-(2-methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-7-6-9(15(16)17)8-11(10)18-5/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJSDUJKURLGMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.